8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound, and features a fluorobenzyl group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 4-fluorobenzylamine with 1,3-dimethylxanthine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced reactors can further enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction
Properties
IUPAC Name |
8-[(4-fluorophenyl)methylamino]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O2/c1-19-11-10(12(21)20(2)14(19)22)17-13(18-11)16-7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMNTDFTLDGXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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